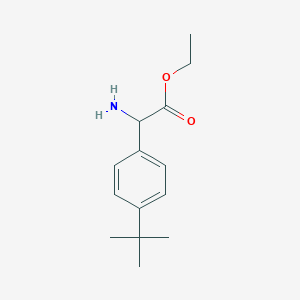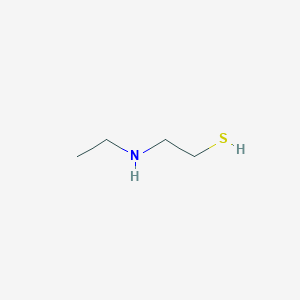
Ethanethiol, 2-(ethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)ethane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, but they are also highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylamino)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethylene sulfide. The reaction typically occurs under mild conditions and yields the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of thiourea as a nucleophile. Thiourea reacts with alkyl halides to form alkyl isothiourea salts, which are then hydrolyzed to yield the thiol. This method is advantageous because it minimizes the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, molecular bromine, iodine.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Thiourea, sodium hydrosulfide.
Major Products
Disulfides: Formed through oxidation of thiols.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(Ethylamino)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a metal-complexing agent.
Mechanism of Action
The mechanism of action of 2-(ethylamino)ethane-1-thiol involves its reactivity with various molecular targets. The thiol group (–SH) can form covalent bonds with metal ions, proteins, and other biomolecules. This reactivity is crucial for its role as a ligand in biochemical assays and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanethiol: Similar structure but with dimethylamino group instead of ethylamino.
2-(Butylamino)ethanethiol: Contains a butylamino group instead of ethylamino.
2-Aminoethanethiol:
Uniqueness
2-(Ethylamino)ethane-1-thiol is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Properties
CAS No. |
5977-97-9 |
|---|---|
Molecular Formula |
C4H11NS |
Molecular Weight |
105.20 g/mol |
IUPAC Name |
2-(ethylamino)ethanethiol |
InChI |
InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
KMTRYVQPHVFAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


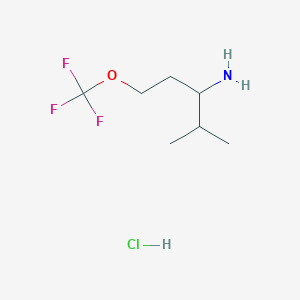
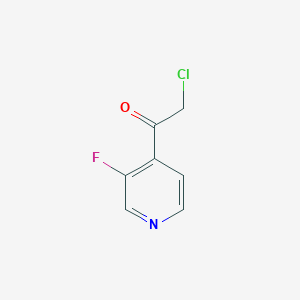



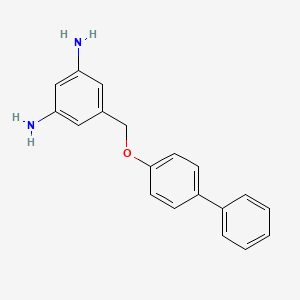
![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
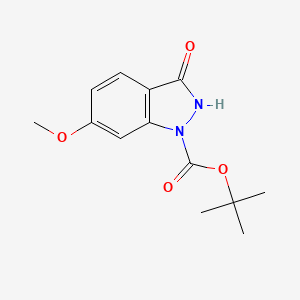
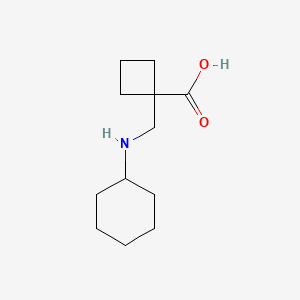
![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)

